N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide
Description
N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a pyridine ring, and a dimethylaminoethoxy side chain, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-23(2)7-8-25-18-9-13(5-6-21-18)12-22-19(24)17-11-14-10-15(20)3-4-16(14)26-17/h3-6,9-10,17H,7-8,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPVKXWZPRCNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=CC(=C1)CNC(=O)C2CC3=C(O2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyridine ring, and the attachment of the dimethylaminoethoxy side chain. Common synthetic routes may involve:
Formation of the Benzofuran Core: This step often involves cyclization reactions using appropriate starting materials under acidic or basic conditions.
Introduction of the Pyridine Ring: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Attachment of the Dimethylaminoethoxy Side Chain: This step may involve nucleophilic substitution reactions where the dimethylaminoethoxy group is introduced under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and benzofuran rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium (Pd) for coupling reactions, acids or bases for cyclization
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Dimethylaminoethoxy)ethanol: Shares the dimethylaminoethoxy group and is used in similar chemical reactions.
Indole Derivatives: Possess similar biological activities and are used in medicinal chemistry.
Uniqueness
N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-5-fluoro-2,3-dihydro-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a pyridine ring, and a dimethylaminoethoxy side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
